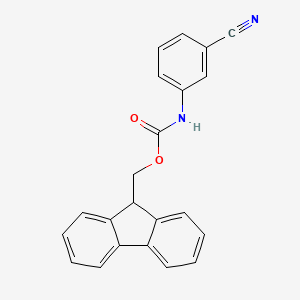

3-(Fmoc-amino)benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Fmoc-amino)benzonitrile is a chemical compound with the molecular formula C22H16N2O2. It is a derivative of benzonitrile, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in organic synthesis, particularly in the field of peptide synthesis, where the Fmoc group serves as a protecting group for amines.

Aplicaciones Científicas De Investigación

3-(Fmoc-amino)benzonitrile is widely used in scientific research, particularly in the synthesis of peptides. Its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Facilitates the study of protein structure and function through peptide synthesis.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

Target of Action

The primary target of 3-(Fmoc-amino)benzonitrile is the amine group . The compound is used as a protecting group for amines during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

3-(Fmoc-amino)benzonitrile interacts with its target, the amine group, by forming a carbamate . This interaction results in the protection of the amine group during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of 3-(Fmoc-amino)benzonitrile is the protection of the amine group during organic synthesis . This protection allows for the successful synthesis of complex organic molecules without unwanted side reactions involving the amine group .

Action Environment

The efficacy and stability of 3-(Fmoc-amino)benzonitrile are influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . .

Análisis Bioquímico

Biochemical Properties

It is known that the Fmoc group, to which 3-(Fmoc-amino)benzonitrile belongs, is frequently used as a protecting group for amines . This suggests that 3-(Fmoc-amino)benzonitrile may interact with enzymes, proteins, and other biomolecules involved in amine metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(Fmoc-amino)benzonitrile is likely related to its role as a protecting group for amines. The Fmoc group is known to be rapidly removed by base . This suggests that 3-(Fmoc-amino)benzonitrile may exert its effects at the molecular level through interactions with bases and potentially other biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fmoc-amino)benzonitrile typically involves the reaction of 3-amino benzonitrile with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in high yield after purification.

Industrial Production Methods: While specific industrial production methods for 3-(Fmoc-amino)benzonitrile are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This deprotection reaction is crucial in peptide synthesis.

Coupling Reactions: The amino group of 3-(Fmoc-amino)benzonitrile can participate in coupling reactions with carboxylic acids or their derivatives to form amide bonds, which are essential in peptide bond formation.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for coupling reactions.

Major Products:

Deprotection: The major product is the free amine, which can further react to form peptides or other derivatives.

Coupling: The major products are amides, which are key components in peptides and proteins.

Comparación Con Compuestos Similares

3-(Boc-amino)benzonitrile: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group, which is acid-labile.

3-(Cbz-amino)benzonitrile: Uses the carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenation.

Uniqueness: 3-(Fmoc-amino)benzonitrile is unique due to its base-labile Fmoc group, which provides orthogonality in protection strategies. This allows for selective deprotection in the presence of other protecting groups, making it highly valuable in multi-step organic synthesis and peptide chemistry.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-cyanophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGNDZAWDSFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2421316.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2421321.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2421333.png)